molecular formula C11H7F2NO B6366444 5-(3,5-Difluorophenyl)pyridin-2(1H)-one CAS No. 1111109-46-6

5-(3,5-Difluorophenyl)pyridin-2(1H)-one

Cat. No.: B6366444
CAS No.: 1111109-46-6
M. Wt: 207.18 g/mol
InChI Key: KRDXNEVFHKLMMQ-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2(1H)-one core substituted at the 5-position with a 3,5-difluorophenyl group. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the fluorine atoms, which may enhance membrane permeability and target binding affinity.

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDXNEVFHKLMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682713
Record name 5-(3,5-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111109-46-6
Record name 5-(3,5-Difluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protective Group Strategy

To prevent side reactions during coupling, the hydroxyl group of pyridin-2-one is often protected. Search Result highlights the use of methoxymethyl (MOM) groups, achieved by treating 5-bromo-3-hydroxypyridin-2(1H)-one with sodium hydride and MOM chloride in dimethylformamide (DMF). The resulting 5-bromo-3-(methoxymethoxy)-1-(methoxymethyl)pyridin-2(1H)-one\text{5-bromo-3-(methoxymethoxy)-1-(methoxymethyl)pyridin-2(1H)-one} stabilizes the substrate for subsequent reactions.

Coupling Conditions

The protected bromopyridinone undergoes Suzuki-Miyaura coupling with 3,5-difluorophenylboronic acid. Search Result outlines a representative procedure using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4), sodium carbonate, and a dioxane/water solvent system at 100°C. Optimized conditions for the target compound would likely involve:

  • Catalyst : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (0.1 equiv)

  • Base : Na2CO3\text{Na}_2\text{CO}_3 (2.0 equiv)

  • Solvent : Dioxane/water (3:1 v/v)

  • Temperature : 100°C, 12–24 hours

Post-coupling, the MOM protective groups are removed using BBr3\text{BBr}_3 in dichloromethane, yielding the free pyridin-2-one.

Table 1: Representative Suzuki-Miyaura Coupling Parameters

ComponentSpecification
Halogenated substrate5-Bromo-3-(MOM)-pyridin-2(1H)-one
Boronic acid3,5-Difluorophenylboronic acid
CatalystPd(PPh3)4\text{Pd(PPh}_3\text{)}_4
Solvent systemDioxane/water (3:1)
Reaction time12–24 hours
Yield (analogous reaction)60–75%

Alternative Cyclization Strategies

While Suzuki coupling dominates recent literature, classical cyclization methods remain viable for constructing the pyridin-2-one core.

Knorr-Type Cyclization

Pyridin-2-ones are accessible via cyclocondensation of β-ketoamides with ammonia or amines. For 5-(3,5-difluorophenyl)pyridin-2(1H)-one, a hypothetical route involves:

  • Synthesis of 3,5-difluorophenylacetamide\text{3,5-difluorophenylacetamide} derivatives.

  • Condensation with malononitrile or cyanoacetate esters under acidic conditions.

Search Result describes a one-pot synthesis of pyrrole-3-carbaldehydes using Raney nickel and hydrogenation. Adapting this, reductive cyclization of a nitrile-containing precursor (e.g., 2-[2-(3,5-difluorophenyl)-2-oxoethyl]malononitrile\text{2-[2-(3,5-difluorophenyl)-2-oxoethyl]malononitrile}) could theoretically yield the pyridinone scaffold, though this remains speculative without direct evidence.

Functional Group Interconversion

Hydrolysis of nitriles or halides offers another pathway. For example, Search Result details the hydrolysis of a trifluoroacetamide intermediate to yield imidazo[1,2-a]pyridin-3-amine. Similarly, 5-cyano-pyridin-2-one could be hydrolyzed to the corresponding amide or acid, though this approach is less direct.

Comparative Analysis of Methodologies

Table 2: Advantages and Limitations of Synthetic Routes

MethodAdvantagesLimitations
Suzuki-Miyaura couplingHigh regioselectivity; modularRequires halogenated precursor
Knorr cyclizationSingle-step ring formationLimited substrate availability
Reductive cyclizationOne-pot efficiencyUnproven for pyridin-2-ones

The Suzuki method is favored for its reliability and compatibility with diverse boronic acids, albeit dependent on precursor synthesis. Cyclization routes, while conceptually simple, face challenges in regiochemical control and functional group tolerance.

Optimization and Scale-Up Considerations

Catalyst Loading and Solvent Systems

Reducing palladium loading (e.g., to 0.05 equiv) with ligands like XantPhos (as seen in Search Result) can enhance efficiency. Alternative solvents such as toluene or tetrahydrofuran (THF) may improve solubility of aromatic intermediates.

Green Chemistry Metrics

Search Result emphasizes one-pot syntheses to minimize waste . Employing aqueous workups and recyclable catalysts (e.g., Raney nickel) aligns with sustainable practices.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution due to the presence of fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various nucleophiles such as methoxy or amino groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings.
  • Employed in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Substituents Molecular Formula Biological Activity Key Findings Reference
5-(3,5-Difluorophenyl)pyridin-2(1H)-one Pyridin-2(1H)-one 5-(3,5-difluorophenyl) C₁₁H₇F₂NO N/A (Theoretical) Predicted moderate lipophilicity -
Compound 69 Pyridin-2(1H)-one 3-(2-bromophenyl), 5-(phenylamino) C₁₇H₁₃BrN₂O Analgesic (MA reversal) ED₅₀ = 10 mg/kg (neuropathic MA)
1-(3,5-Difluorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one Pyridin-2(1H)-one 1-(3,5-difluorobenzyl), 5-(morpholinosulfonyl) C₁₆H₁₆F₂N₂O₄S N/A (Structural study) Enhanced solubility via sulfonyl group
Compound 11b Pyrazin-2(1H)-one 5-(3,5-difluorophenyl), complex side chain C₂₇H₂₆N₆OS Antiproliferative IC₅₀ < 1 µM (cancer cell lines)

Research Findings and Discussion

Impact of Substituent Position and Electronic Effects

  • Fluorine Substitution : The 3,5-difluorophenyl group in the target compound and Compound 11b enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological targets .
  • Sulfonyl vs. Amino Groups: The morpholinosulfonyl group in ’s compound improves solubility, whereas phenylamino groups (Compound 69) may facilitate hydrogen bonding in receptor binding .

Therapeutic Implications

  • Antiproliferative vs. Analgesic Activity: The pyrazinone derivative (11b) targets proliferative pathways, while pyridinone analogues (e.g., Compound 69) modulate pain receptors, highlighting core-dependent selectivity .

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